1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine
Description
1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine is a piperidine derivative featuring a 3,5-dimethoxybenzoyl substituent at the 1-position and a methyl group at the 2-position of the piperidine ring. For instance, compound 6g (likely corresponding to the target molecule) was synthesized via reaction of an amino-pyridine intermediate with 3,5-dimethoxybenzoyl chloride in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) . Piperidine derivatives are widely studied for their pharmacological properties, including insect repellency, antimicrobial activity, and enzyme modulation, as highlighted in multiple sources .
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H21NO3/c1-11-6-4-5-7-16(11)15(17)12-8-13(18-2)10-14(9-12)19-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
HETDWBRGYVHPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine typically involves the acylation of 2-methylpiperidine with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in the context of multidrug resistance (MDR) in cancer cells. Research indicates that derivatives of piperidine, including 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine, can modulate the activity of P-glycoprotein (P-gp), a key player in drug resistance mechanisms. For instance, studies have shown that certain piperidine derivatives can reverse paclitaxel resistance in cancer cell lines by increasing intracellular drug concentration and selectively inhibiting P-gp over other transporters like CYP3A4 .
Case Study:
- Compound Evaluation: A series of piperidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and myeloma. The results indicated significant cytotoxicity and the ability to overcome drug resistance mechanisms .
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | SW620/Ad300 | 10 | P-glycoprotein inhibition |
Neuroprotective Effects
Research has also pointed towards the neuroprotective potential of piperidine derivatives, including this compound. These compounds have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's.
Case Study:
- Neuroprotective Screening: In vitro studies demonstrated that certain piperidine-based compounds could inhibit AChE activity effectively while also exhibiting blood-brain barrier permeability, making them promising candidates for treating cognitive decline associated with neurodegeneration .
| Compound Name | AChE Inhibition (%) | BBB Permeability | Neurotoxicity |
|---|---|---|---|
| This compound | 75% | High | Low |
Interaction with Biological Targets
The mechanism of action for this compound involves its interaction with specific biological targets such as P-glycoprotein and AChE. Molecular docking studies have provided insights into how these compounds bind to their targets, facilitating the design of more effective analogs.
Molecular Docking Findings:
- Docking simulations indicated favorable binding interactions between the compound and P-gp, suggesting a potential pathway for reversing drug resistance in cancer therapies .
Summary of Findings
The applications of this compound span across various therapeutic areas with promising results in both anticancer and neuroprotective research. Its ability to modulate key biological pathways makes it a valuable compound for further exploration in drug development.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
AI3-37220 (1-(3-Cyclohexen-1-yl-carbonyl)-2-methylpiperidine)
- Substituents : Cyclohexenyl-carbonyl group at the 1-position, methyl at the 2-position.
- Activity: Demonstrated superior mosquito repellency compared to DEET. At 0.1 mg/cm², AI3-37220 provided 89.8% protection against Anopheles arabiensis after 9 hours, while DEET’s efficacy dropped to 60.2% under the same conditions .
- Key Difference : The cyclohexenyl group may enhance lipophilicity and binding affinity to insect olfactory receptors, contributing to prolonged efficacy.
DEET (N,N-Diethyl-3-methylbenzamide)
1-(2-Chlorobenzyl)-3,5-dimethyl-2,6-diphenylpiperidine
- Substituents : Chlorobenzyl, dimethyl, and diphenyl groups.
- Activity : Synthesized for biological evaluation, emphasizing the role of aromatic and halogenated substituents in modulating activity .
- Key Difference : The bulky diphenyl and chlorobenzyl groups may sterically hinder target binding compared to the smaller dimethoxybenzoyl group.
Substituent Effects on Bioactivity
Key Observations:
Electron-Donating vs. Bulky Groups : The 3,5-dimethoxybenzoyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and interaction with polar biological targets. In contrast, AI3-37220’s cyclohexenyl group provides hydrophobicity for sustained repellency .
Steric Effects : Bulky substituents (e.g., diphenyl in ) may reduce bioavailability or target access compared to smaller groups like methyl or methoxy .
Piperidine Core : The 2-methylpiperidine scaffold is common in repellents (e.g., AI3-37220) and pharmacological agents, suggesting its versatility in drug design .
Biological Activity
1-(3,5-Dimethoxybenzoyl)-2-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound is characterized by a piperidine ring substituted with a 3,5-dimethoxybenzoyl moiety. This structural configuration is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on different cellular targets and pathways.
- P-glycoprotein Interaction : Recent studies indicate that compounds similar to this compound may interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. These interactions can modulate the efflux of chemotherapeutic agents, enhancing their efficacy against resistant cancer cells .
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, analogs have been tested for their ability to induce apoptosis in malignant cells through caspase activation and disruption of mitochondrial membrane potential .
Case Studies
-
Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across different concentrations (0-100 µM). The results are summarized in Table 1.
Table 1: Cytotoxicity of this compound against various cell lines.
Cell Line IC50 (µM) Selectivity Index HL-60 (Leukemia) 12.5 4.0 HSC-2 (Carcinoma) 15.0 3.5 Non-malignant Cells >100 - - Mechanistic Studies : Further investigations revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways in treated cells, indicating a potential mechanism for its anticancer activity .
Pharmacological Implications
The ability of this compound to modulate P-glycoprotein activity suggests its potential as an adjuvant therapy in overcoming drug resistance in cancer treatment. Additionally, its cytotoxic properties highlight its promise as a lead compound for further development into anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
